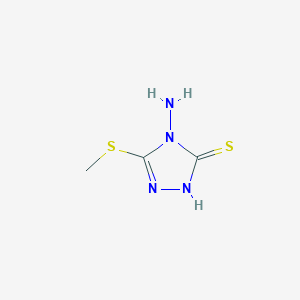

4-氨基-5-(甲硫基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

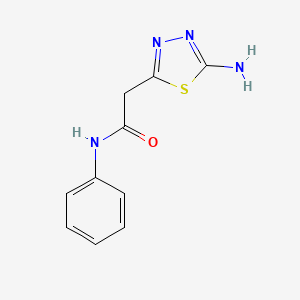

4-Amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles, which are known for their broad spectrum of biological activities. These compounds have been the subject of extensive research due to their potential applications in pharmaceuticals, with activities ranging from antimicrobial to anticancer properties . The interest in these compounds is further justified by their high efficiency and low toxicity, making them promising candidates for the development of new drugs .

Synthesis Analysis

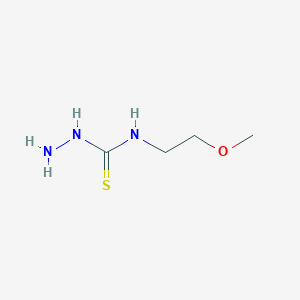

The synthesis of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol and its derivatives has been achieved through various methods. One approach involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate . Another method includes the treatment of 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with different aldehydes . Additionally, a metal-free synthesis involving I2-mediated oxidative C-N and N-S bond formations in water has been developed, which is considered environmentally benign . The use of microwave irradiation has also been proven expedient for the synthesis of S-derivatives of this compound .

Molecular Structure Analysis

The molecular structure of these triazole derivatives has been extensively studied using various analytical techniques. Single crystal X-ray analysis has been employed to determine the crystal structure of some derivatives . The dihedral angles and other structural parameters have been reported, providing insights into the three-dimensional arrangement of the molecules and their stability . Spectroscopic methods such as FT-IR, UV-visible, NMR, and chromatography-mass spectrometry have been used to confirm the structures of synthesized compounds .

Chemical Reactions Analysis

The reactivity of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol derivatives has been explored through various chemical reactions. These compounds have been used as starting materials for the synthesis of a wide range of derivatives, including thiazolidinones, Mannich bases, Schiff bases, and other heterocyclic systems . The formation of these derivatives often involves condensation reactions with aldehydes, cyclo-condensation with thioacetic acid, and reactions with isocyanates to form urea moieties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these triazole derivatives have been characterized, revealing that they are typically crystalline substances, odorless, insoluble in water, and soluble in organic solvents . The melting points and other physicochemical properties have been determined in accordance with pharmacopeial methods . Theoretical studies, including density functional theory (DFT) calculations, have been conducted to predict the stability, electronic structure, and reactivity of these compounds . Nonlinear optical properties have also been investigated, showing that some derivatives have higher hyperpolarizability than commercial materials like urea .

科学研究应用

缓蚀

Chauhan 等(2019)研究了 4-氨基-5-甲基-4H-1,2,4-三唑-3-硫醇(AMTT)作为一种新型的 NaCl 溶液中铜的缓蚀剂。他们发现 AMTT 在一定浓度下具有超过 94% 的缓蚀效率,表明其作为盐水环境中铜表面的有效缓蚀剂的潜力 Chauhan 等,2019。

分子动力学研究

Mahboub(2021)对包括 4-氨基-5-(甲硫基)-4H-1,2,4-三唑-3-硫醇在内的 1,2,4-三唑衍生物进行了分子动力学模拟,以了解它们在酸性介质中的相互作用。这项研究有助于了解这些化合物在不同环境条件下的行为 Mahboub,2021。

合成和理化性质

Kravchenko 等(2018)专注于 4-氨基-5-甲基-4H-1,2,4-三唑-3-硫醇衍生物的合成和理化性质分析。他们的工作强调了该化合物创造具有预测生物活性的新化合物的潜力 Kravchenko 等,2018。

抗菌活性

多项研究探索了 4-氨基-5-(甲硫基)-4H-1,2,4-三唑-3-硫醇衍生物的抗菌活性。Prasad 等(2009)使用这种化合物合成了具有抗菌特性的三唑并噻二唑 Prasad 等,2009。类似地,Bayrak 等(2009)从异烟酸酰肼合成新的 1,2,4-三唑,并评估了它们的抗菌活性 Bayrak 等,2009。

抗肿瘤活性

Ovsepyan 等(2018)对 1,2,4-三唑衍生物的抗肿瘤特性进行了研究,强调了这些化合物的潜在医学应用 Ovsepyan 等,2018。

镇痛和抗氧化特性

Karrouchi 等(2016)合成了含有吡唑的 4-氨基-1,2,4-三唑衍生物的席夫碱,并筛选了它们的体内镇痛和体外抗氧化活性,显示出显着的结果 Karrouchi 等,2016。

结构分析

Sarala 等(2006)对 1,2,4-三唑-N-氨基-硫醇进行了晶体和分子结构分析,有助于理解该化合物的结构性质 Sarala 等,2006。

未来方向

The future research directions could involve studying the biological activities of “4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol” and its derivatives, as well as optimizing its synthesis process. The development of new antimicrobial agents which could decrease drug resistance and reduce unpleasant side effects is desirable .

属性

IUPAC Name |

4-amino-3-methylsulfanyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S2/c1-9-3-6-5-2(8)7(3)4/h4H2,1H3,(H,5,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXELSCOPADHBHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=S)N1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366478 |

Source

|

| Record name | 4-Amino-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26661008 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

21532-03-6 |

Source

|

| Record name | 4-Amino-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1271197.png)